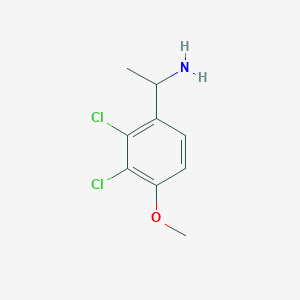

1-(2,3-Dichloro-4-methoxyphenyl)ethanamine

Description

Contextualization within Arylalkylamine Chemistry

Arylalkylamines are a class of organic compounds that feature both an aryl (aromatic) group and an alkylamine side chain. This structural motif is found in a vast array of biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals. The aryl group, in this case, a substituted phenyl ring, and the amine-containing side chain are crucial determinants of the molecule's chemical and physical properties.

The ethanamine side chain of 1-(2,3-dichloro-4-methoxyphenyl)ethanamine provides a primary amino group, which is a key functional group in organic chemistry. This amine group can act as a base, a nucleophile, and a directing group in various chemical transformations. The presence of a stereocenter at the alpha-carbon of the ethylamine (B1201723) chain also implies that this compound can exist as enantiomers, a property of significant importance in medicinal chemistry and materials science.

The 2,3-dichloro-4-methoxyphenyl moiety is a polysubstituted aromatic ring that offers a unique combination of electronic and steric properties. The two chlorine atoms are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the acidity of the amine. The methoxy (B1213986) group, in contrast, is an electron-donating group. The interplay of these substituents on the phenyl ring can lead to interesting and useful reactivity patterns in organic synthesis.

This substituted phenyl group can serve as a versatile building block for the synthesis of more complex molecules. The chlorine atoms can be sites for further functionalization through various cross-coupling reactions, while the methoxy group can be cleaved to reveal a phenol, providing another handle for chemical modification. The specific substitution pattern also dictates the regioselectivity of further electrophilic aromatic substitution reactions.

A plausible synthetic route to this compound would likely involve the reductive amination of the corresponding ketone, 1-(2,3-dichloro-4-methoxyphenyl)ethan-1-one. wikipedia.orgharvard.eduresearchgate.netmasterorganicchemistry.com This common and efficient method for amine synthesis involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. wikipedia.orgharvard.eduresearchgate.netmasterorganicchemistry.com

Table 2: Plausible Retrosynthetic Analysis

| Target Molecule | Precursor Ketone | Synthetic Method |

| This compound | 1-(2,3-Dichloro-4-methoxyphenyl)ethan-1-one | Reductive Amination |

Overview of Advanced Research Domains for the Compound

While direct research applications of this compound are not widely reported, its structural features suggest potential applications in several advanced research domains.

Medicinal Chemistry: Arylalkylamines are a cornerstone of drug discovery. The specific substitution pattern on the phenyl ring could be explored for its interaction with various biological targets. For instance, similar structures are investigated for their potential as enzyme inhibitors or receptor modulators. The dichloro and methoxy substituents can influence the compound's lipophilicity, metabolic stability, and binding affinity to proteins.

Agrochemicals: Many pesticides and herbicides contain halogenated and alkoxylated aromatic rings. The unique substitution pattern of this compound could be a starting point for the development of new agrochemicals with specific activities and improved environmental profiles.

Materials Science: Chiral amines are often used as resolving agents in the separation of enantiomers and as building blocks for chiral polymers and catalysts. The potential chirality of this compound makes it a candidate for applications in asymmetric synthesis and the development of novel materials with specific optical or electronic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-(2,3-dichloro-4-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-5H,12H2,1-2H3 |

InChI Key |

AYYIGWRNSCITNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)OC)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,3 Dichloro 4 Methoxyphenyl Ethanamine

Established Synthetic Routes

Established synthetic routes to molecules like 1-(2,3-dichloro-4-methoxyphenyl)ethanamine typically involve a sequence of reactions to first build the functionalized aromatic core, followed by the introduction of the ethanaminyl moiety.

The ethanamine group is a common structural motif found in many biologically active compounds, particularly in the 2-arylethylamine family. researchgate.netnih.gov A primary and widely used method for its synthesis is the reductive amination of a corresponding ketone. In this case, the precursor would be 1-(2,3-dichloro-4-methoxyphenyl)ethanone.

This transformation can be achieved by reacting the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of a reducing agent. A common reagent for this one-pot reaction is sodium cyanoborohydride. prepchem.com The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine. This approach is highly versatile for producing a wide range of substituted phenylethylamines. researchgate.net

The synthesis of the 2,3-dichloro-4-methoxyphenyl core requires careful strategic planning of electrophilic aromatic substitution (EAS) reactions. taylorfrancis.com The regioselectivity of these reactions is governed by the directing effects of the substituents on the aromatic ring. numberanalytics.com

A methoxy (B1213986) group (-OCH₃) is a strong electron-donating group and acts as an ortho, para-director in EAS. numberanalytics.com Halogens, such as chlorine, are deactivating yet also ortho, para-directing. masterorganicchemistry.com To achieve the desired 2,3-dichloro-4-methoxy substitution pattern, the sequence of reactions is critical.

One plausible strategy could involve starting with a methoxy-substituted aromatic compound and performing a dichlorination. The methoxy group would direct the incoming electrophiles to the ortho and para positions. numberanalytics.com Controlling the reaction conditions, such as the choice of chlorinating agent (e.g., Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃) and temperature, would be crucial to achieve the desired disubstitution pattern and avoid other isomers. masterorganicchemistry.comyoutube.com Alternatively, a C-H functionalization strategy could be employed, where palladium/norbornene cooperative catalysis allows for site-specific arene functionalization, potentially enabling ortho methoxylation of a pre-existing dichlorinated aromatic ring. nih.gov

A multi-step synthesis is a strategic approach to create a target molecule through a series of chemical reactions. vapourtec.com The design of a robust multi-step synthesis for this compound requires integrating the methodologies for aromatic functionalization and side-chain formation.

A potential synthetic sequence could be conceptualized as follows:

Aromatic Core Synthesis : Starting from a suitable precursor, such as 4-methoxyphenol (B1676288) or anisole, perform a regioselective dichlorination to yield 2,3-dichloro-4-methoxybenzene.

Acylation : Introduce an acetyl group onto the aromatic ring via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst. This would yield the key intermediate, 1-(2,3-dichloro-4-methoxyphenyl)ethanone.

Amination : Convert the ketone to the target ethanamine via reductive amination as described previously.

Stereoselective Synthesis Approaches

For applications where a single enantiomer of the chiral amine is required, stereoselective synthesis methods are paramount. The 2-arylethylamine motif is of significant interest in medicinal chemistry, and numerous asymmetric methodologies have been developed for its synthesis. mdpi.comnih.gov

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity. nih.gov For chiral amines, methods such as asymmetric reductive amination or the reduction of pre-formed imines are particularly effective. researchgate.net These reactions utilize chiral catalysts, which can be based on transition metals (like Ruthenium, Rhodium, or Iridium) or be purely organic molecules (organocatalysis). mdpi.comresearchgate.net

A highly effective and widely studied method for producing chiral amines is the enantioselective reduction of ketimines. acs.org This process involves two main steps:

Ketimine Formation : The precursor ketone, 1-(2,3-dichloro-4-methoxyphenyl)ethanone, is first condensed with a primary amine to form the corresponding N-substituted ketimine.

Asymmetric Reduction : The C=N double bond of the ketimine is then reduced using a chiral catalyst and a suitable reducing agent (hydride source), such as H₂ or a silane. nih.gov

Various catalytic systems have been developed for this transformation. For instance, chiral N-picolinoylaminoalcohols have been used as catalysts for the enantioselective hydrosilylation of ketimines with trichlorosilane, yielding chiral amines with high optical purity. google.com Similarly, ruthenium complexes combined with chiral phosphine (B1218219) ligands are effective for the direct asymmetric reductive amination of ketones. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and enantiomeric excess (ee). acs.orgnih.gov

The following table summarizes representative data from studies on the enantioselective reduction of ketimines for substrates analogous to the precursor of the target compound, demonstrating the efficacy of this methodology.

| Catalyst/Ligand System | Substrate | Reductant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (CN-Box)Re(V)-Oxo Complex | N-Phosphinyl Acetophenone Imine | Me₂PhSiH | 90 | 98 | nih.gov |

| Ephedrine-based organocatalyst | N-Benzhydryl Methyl Isobutyl Ketimine | HSiCl₃ | >98 | >99 (d.r.) | acs.org |

| [Ru(PPh₃)₃H(CO)Cl] / (S,S)-f-binaphane | Cyclohexyl Methyl Ketone (with NH₄I) | H₂ | 87 | 74 | researchgate.net |

| Chiral N-picolinoylaminoalchols | 4-Methoxyacetophenone Ketimine | HSiCl₃ | Good | High | google.com |

Asymmetric Catalysis in C-N Bond Formation

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines stands as one of the most direct and atom-economical methods for producing chiral amines. nih.govwikipedia.org This approach involves the direct reduction of a C=N double bond using molecular hydrogen and a chiral transition-metal catalyst. The precursor for this reaction would be the N-acylimine or a similar imine derivative formed from 2,3-dichloro-4-methoxyacetophenone.

The success of this reaction hinges on the selection of the chiral ligand, which coordinates to a metal center (commonly iridium, rhodium, or palladium) to create a chiral environment. researchgate.netliv.ac.uk This chiral catalyst complex then preferentially facilitates the addition of hydrogen across one face of the imine, leading to the formation of one enantiomer of the amine in excess. A variety of phosphine-based ligands have been developed that demonstrate high efficiency and enantioselectivity for this transformation. researchgate.net For instance, iridium complexes paired with chiral phosphoric acids have been shown to act as a cooperative system, where the acid activates the imine by protonation, making it more susceptible to hydrogenation by the iridium hydride. liv.ac.uk

Table 1: Representative Catalyst Systems for Asymmetric Imine Hydrogenation

| Metal Precursor | Chiral Ligand Family | Typical Substrates | Reported Enantioselectivity (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ | Chiral Phosphoric Acids / Phosphines | Acyclic Imines | >95% |

| Pd(OAc)₂ | Bisphosphine Ligands (e.g., QuinoxP*) | N-Tosylimines | Up to 99% |

This method is highly valued for its operational simplicity and high catalytic turnover numbers, making it suitable for large-scale synthesis.

Diastereoselective Synthesis through Chiral Auxiliaries

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. osi.lv In this methodology, a prochiral substrate, such as 2,3-dichloro-4-methoxyacetophenone, is covalently bonded to a single-enantiomer chiral molecule (the auxiliary). This step creates a new chiral molecule with a defined stereochemistry. Subsequent reactions are then directed by the steric and electronic properties of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity.

A prominent example is the use of Ellman's N-tert-butanesulfinyl chiral auxiliary. osi.lv The synthesis would proceed via the following steps:

Condensation: 2,3-dichloro-4-methoxyacetophenone reacts with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl ketimine.

Diastereoselective Reduction: The C=N bond of the sulfinyl ketimine is reduced using a hydride source like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The bulky tert-butanesulfinyl group effectively shields one face of the imine, forcing the hydride to attack from the less hindered face, thereby creating the desired stereochemistry at the new chiral center.

Auxiliary Cleavage: The chiral auxiliary is removed under acidic conditions (e.g., HCl in an alcohol solvent) to yield the enantiomerically enriched this compound hydrochloride salt. The auxiliary can often be recovered and reused. primescholars.com

This method offers predictable stereochemical outcomes and is applicable to a wide range of substrates. osi.lv

A sophisticated application of the chiral auxiliary concept involves using carbohydrates as the chiral template. In a glycosylation-induced asymmetric addition, a sugar derivative, such as a galactosylamine, serves as the chiral auxiliary. researchgate.net This approach leverages the well-defined stereochemistry of carbohydrates to control the formation of new stereocenters.

For the synthesis of this compound, the corresponding imine could be formed with a protected galactosylamine. A subsequent Mannich-type reaction, involving the addition of a nucleophile, would proceed with high diastereoselectivity controlled by the bulky and stereochemically rich sugar moiety. researchgate.net The final step would involve the hydrolytic cleavage of the glycosidic bond to release the free chiral amine. The high diastereoselectivity in these reactions is often rationalized by the formation of a rigid, chelated intermediate with a Lewis acid catalyst, which dictates the trajectory of the incoming nucleophile. researchgate.net

Chemoenzymatic Synthesis and Biotransformation Pathways

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). mdpi.com This field offers powerful tools for creating enantiopure amines under mild, environmentally friendly conditions.

One of the most effective biocatalytic methods for chiral amine synthesis is the asymmetric amination of a ketone using a transaminase (TAm) enzyme. nih.gov In this biotransformation, 2,3-dichloro-4-methoxyacetophenone would serve as the substrate. The transaminase enzyme, using an amine donor like isopropylamine, would transfer the amino group to the ketone's carbonyl carbon, creating the amine product with exceptionally high enantiomeric excess (>99% ee). The primary byproduct is acetone, which can be removed to drive the reaction equilibrium towards the product. Modern protein engineering techniques have produced a vast library of transaminases that can operate on a wide range of substrates and tolerate organic co-solvents. nih.gov

Alternatively, a kinetic resolution approach could be employed using a lipase (B570770) enzyme. google.com In this scenario, a racemic mixture of this compound is subjected to acylation with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiopure form. The acylated product can then be separated from the desired amine.

Green Chemistry Principles in Synthetic Design

The design of synthetic routes is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance safety and efficiency.

Solvent-Free and Environmentally Benign Reaction Media

Traditional organic synthesis often relies on volatile, flammable, and toxic organic solvents. Green chemistry seeks to replace these with safer alternatives or eliminate them entirely. researchgate.net

Benign Solvents: For the synthesis of this compound, traditional solvents like toluene (B28343) or dichloromethane (B109758) could be replaced with greener options. Water is the ideal green solvent, and certain enzymatic reactions, like those using transaminases, can be performed in aqueous media. mdpi.com Other alternatives include deep eutectic solvents (DES), which are biodegradable and have low vapor pressure, or ionic liquids, which can serve as both solvent and catalyst. researchgate.net

Solvent-Free Reactions: Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding or ball-milling), offers a way to conduct syntheses in the absence of any solvent. researchgate.netrsc.org The condensation of an aldehyde or ketone with an amine to form an imine, a key step in several of the above methodologies, is often amenable to solvent-free conditions, leading to reduced waste and simplified product isolation. researchgate.net

Atom Economy and Process Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgnih.gov

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

When comparing the synthetic methodologies for this compound, there are clear differences in atom economy:

High Atom Economy Reactions: Asymmetric hydrogenation of an imine formed in situ from the ketone and ammonia (or an ammonia source) is highly atom-economical. The only atoms not incorporated into the final product are from the water molecule eliminated during imine formation. The subsequent hydrogenation step has a theoretical atom economy of 100%. jocpr.com

Lower Atom Economy Reactions: Methods employing stoichiometric chiral auxiliaries inherently have lower atom economy. primescholars.com The mass of the auxiliary is part of the reactants but is removed in a later step, becoming a byproduct. While the auxiliary may be recyclable, the process is still less atom-economical than a direct catalytic approach.

Table 2: Comparison of Atom Economy for Different Synthetic Approaches

| Synthetic Method | Key Reactants | Key Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Asymmetric Hydrogenation | Ketone, NH₃, H₂ | Water | High (~92%) |

| Chiral Auxiliary Method | Ketone, Chiral Auxiliary, Reducing Agent | Cleaved Auxiliary, Stoichiometric Waste from Reductant | Low to Moderate |

Process efficiency optimization involves selecting reactions with high yields and high atom economy, minimizing the number of synthetic steps, and reducing energy consumption to create a more sustainable and cost-effective manufacturing process. researchgate.net

Chemical Transformations and Derivatization Strategies

The structure of this compound offers multiple avenues for chemical modification. The reactivity can be broadly categorized by the functional group interconversions possible on the ethanamine portion and the reactions involving the substituted aromatic ring.

The primary amine of the ethanamine moiety is a versatile functional handle for a variety of chemical transformations. nih.gov These reactions allow for the introduction of diverse substituents, altering the molecule's physical and biological properties.

N-Alkylation and N-Acylation: The primary amine can be readily alkylated using alkyl halides to yield secondary and tertiary amines. However, direct alkylation can be difficult to control and often results in overalkylation. masterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a selective reducing agent like sodium triacetoxyborohydride. organic-chemistry.orgmasterorganicchemistry.com Acylation with acyl chlorides or anhydrides provides stable amide derivatives.

Formation of Ureas and Thioureas: Reaction of the amine with isocyanates or isothiocyanates yields the corresponding urea (B33335) or thiourea (B124793) derivatives. These functional groups are prevalent in biologically active molecules. researchgate.net

Conversion to Other Functional Groups: While less common for this type of scaffold, the primary amine could theoretically be converted into other functional groups. For instance, diazotization followed by nucleophilic displacement could potentially replace the amino group with a hydroxyl or halide, though such reactions are more typically associated with anilines.

Table 2: Potential Functional Group Interconversions of the Amine This table illustrates general reactions applicable to a primary phenethylamine (B48288) scaffold.

| Reaction Type | Reagent(s) | Product Functional Group | Reference Principle |

|---|---|---|---|

| N-Acylation | Acetyl chloride (CH₃COCl) | Secondary Amide | guidechem.com |

| Reductive N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine | masterorganicchemistry.com |

| Urea Formation | Alkyl/Aryl Isocyanate (R-N=C=O) | Substituted Urea | researchgate.net |

| Thiourea Formation | Alkyl/Aryl Isothiocyanate (R-N=C=S) | Substituted Thiourea | researchgate.net |

The aromatic ring of this compound is substituted with two electron-withdrawing chlorine atoms and one electron-donating methoxy group. This substitution pattern dictates the reactivity of the ring towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically unreactive towards nucleophiles, but the presence of electron-withdrawing groups can activate the ring for SNAr reactions. libretexts.org The two chlorine atoms on the ring are potential leaving groups. While there are no strongly activating groups like nitro groups ortho or para to the chlorines, substitution by a strong nucleophile (e.g., sodium methoxide) under forcing conditions (high temperature/pressure) may be possible. libretexts.orglibretexts.org The negative charge of the intermediate Meisenheimer complex would be stabilized by the inductive effect of the remaining chlorine atom. youtube.com

Metal-Catalyzed Cross-Coupling: The carbon-chlorine bonds are suitable handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines could be employed to replace one or both chlorine atoms, providing access to a vast array of complex derivatives. semanticscholar.org

Electrophilic Aromatic Substitution: The directing effects of the existing substituents determine the position of any further electrophilic substitution. The methoxy group is a powerful activating group and is ortho, para-directing. The chlorine atoms are deactivating but are also ortho, para-directing. The position most activated for substitution would be C5, which is ortho to the strongly activating methoxy group and meta to the two deactivating chloro groups. The C6 position is sterically hindered and deactivated by the adjacent chlorine at C2. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur predominantly at the C5 position.

Table 3: Predicted Reactivity of the Dichloromethoxyphenyl Ring

| Reaction Type | Potential Reaction Site(s) | Governing Factors | Reference Principle |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C2 or C3 (Cl positions) | Requires strong nucleophile and potentially harsh conditions. Activated by electron-withdrawing nature of Cl atoms. | libretexts.orglibretexts.org |

| Metal-Catalyzed Cross-Coupling | C2 or C3 (C-Cl bonds) | Versatile for C-C and C-N bond formation using catalysts like Palladium complexes. | semanticscholar.org |

| Electrophilic Aromatic Substitution | C5 | Strongly directed by the activating ortho, para-directing methoxy group at C4. | General principles of EAS |

Chiral Resolution Techniques for Enantiopure 1 2,3 Dichloro 4 Methoxyphenyl Ethanamine

Diastereomeric Salt Formation and Separation

One of the most classical and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts. This technique leverages the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org

Rational Design and Selection of Chiral Resolving Agents

The success of a diastereomeric salt resolution hinges on the appropriate selection of the chiral resolving agent. For a primary amine such as 1-(2,3-dichloro-4-methoxyphenyl)ethanamine, a variety of chiral acids can be considered. The choice of the resolving agent is often empirical, and a screening of several candidates is typically necessary to identify the most effective one.

Key factors influencing the selection of a chiral resolving agent include:

Acid-Base Properties: The pKa of the chiral acid should be suitable to ensure stable salt formation with the amine.

Structural Rigidity: Resolving agents with rigid structures often lead to more well-defined crystal lattices and better discrimination between the diastereomers.

Functional Groups for Interaction: The presence of functional groups capable of forming strong and stereospecific interactions (e.g., hydrogen bonds, π-π stacking) with the amine enantiomers is crucial for effective chiral recognition.

Availability and Cost: For large-scale applications, the resolving agent must be readily available in high enantiomeric purity and at a reasonable cost. Both enantiomers of the resolving agent should ideally be accessible to allow for the isolation of either enantiomer of the target compound.

A selection of commonly employed chiral resolving agents for the resolution of amines is presented in the table below.

| Chiral Resolving Agent | Acid Type | Key Structural Features |

| (+)-Tartaric Acid | Dicarboxylic Acid | Presence of two chiral centers and hydroxyl groups for hydrogen bonding. |

| (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid | Bulky benzoyl groups that can enhance chiral recognition through steric interactions and π-π stacking. |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | A strong acid with a rigid bicyclic structure. |

| (S)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Contains a phenyl group and a hydroxyl group adjacent to the carboxylic acid, allowing for multiple points of interaction. |

| (S)-Naproxen | Carboxylic Acid | A commercially available non-steroidal anti-inflammatory drug with a rigid aromatic structure. |

For this compound, chiral acids like tartaric acid derivatives and mandelic acid are promising candidates due to their proven success in resolving structurally similar phenylethylamines. The substituted phenyl ring of the target compound can engage in specific interactions with the aromatic moieties present in resolving agents like dibenzoyltartaric acid or mandelic acid.

Optimization of Crystallization and Recrystallization Processes

Once a suitable chiral resolving agent is identified, the optimization of the crystallization process is critical to maximize the yield and enantiomeric excess of the desired diastereomeric salt. This involves a systematic study of several parameters:

Solvent System: The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. A solvent system must be found where the difference in solubility between the two diastereomers is maximized. Often, a mixture of solvents is employed to fine-tune the solubility.

Temperature Profile: The temperature at which the crystallization is performed and the cooling rate can significantly affect the crystal growth and purity. A slow cooling profile generally favors the formation of larger, more perfect crystals.

Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry is common, in some cases, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystalline fraction.

Seeding: The introduction of seed crystals of the desired pure diastereomer can induce crystallization and improve the selectivity of the process.

Chromatographic Chiral Separation Strategies

Chromatographic methods offer a powerful alternative to classical resolution for the separation of enantiomers. These techniques are particularly useful for analytical-scale separation and can also be scaled up for preparative purposes.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a widely used technique for the analytical determination of enantiomeric purity and for the small-scale separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

For the development of a chiral HPLC method for this compound, several types of CSPs could be considered:

Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica support. They separate enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. Given the aromatic nature of the target compound, these CSPs are a logical starting point.

Polysaccharide-based CSPs: Chiral stationary phases derived from cellulose or amylose, often coated on a silica gel support, are known for their broad applicability in separating a wide range of chiral compounds. The helical structure of the polysaccharide provides a chiral environment in which the enantiomers can be selectively retained.

Crown Ether-based CSPs: These are particularly effective for the separation of chiral primary amines. The chiral crown ether can form inclusion complexes with the protonated amine, and the stability of these complexes is dependent on the stereochemistry of the amine.

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of hexane and an alcohol like isopropanol, and the addition of acidic or basic modifiers) to achieve baseline separation of the enantiomers.

Semipreparative Chromatographic Resolution Techniques

Once an effective analytical chiral HPLC method has been developed, it can be scaled up to a semipreparative or even a preparative scale to isolate larger quantities of the pure enantiomers. This transition involves:

Larger Column Dimensions: Moving from analytical columns (typically 4.6 mm internal diameter) to semipreparative columns (10-50 mm internal diameter) or larger.

Higher Flow Rates: Increasing the mobile phase flow rate to accommodate the larger column.

Optimization of Loading: Determining the maximum amount of the racemic mixture that can be injected onto the column without compromising the resolution.

While preparative chromatography can be a costly and solvent-intensive process, it offers the advantage of direct separation without the need for derivatization and subsequent removal of a resolving agent. Supercritical fluid chromatography (SFC) is an increasingly popular alternative to HPLC for preparative chiral separations due to its lower solvent consumption and faster separation times.

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of classical resolution. mdpi.comunchainedlabs.com DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. mdpi.com For this to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction.

For a primary amine like this compound, a DKR process could involve:

A Racemization Catalyst: A catalyst that facilitates the rapid interconversion of the (R)- and (S)-enantiomers of the amine. This can often be achieved using a transition metal catalyst.

An Enantioselective Reaction: A reaction that selectively consumes one enantiomer of the amine, typically an enzymatic acylation. Lipases are commonly used enzymes for this purpose, as they can exhibit high enantioselectivity in the acylation of amines.

As one enantiomer is consumed in the enzymatic reaction, the remaining enantiomer is continuously racemized, providing more of the reactive enantiomer to be converted. This process continues until, ideally, the entire racemic starting material is converted into a single enantiomer of the acylated product. The final step would be the hydrolysis of the acyl group to yield the desired enantiopure amine.

Asymmetric transformations represent another approach where a racemic mixture is converted into an enantiomerically enriched product. This can involve deracemization processes where one enantiomer is converted into the other, or stereoconvergent syntheses where both enantiomers of a starting material are converted into a single enantiomeric product.

While no specific examples of DKR or asymmetric transformations have been reported for this compound, the general principles are well-established for other chiral amines and represent a promising avenue for the efficient synthesis of the enantiopure compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 2,3 Dichloro 4 Methoxyphenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis for Proton Environment and Coupling Patterns

The ¹H NMR spectrum of 1-(2,3-dichloro-4-methoxyphenyl)ethanamine is expected to show distinct signals corresponding to each unique proton environment. The electron-withdrawing nature of the two chlorine atoms and the electron-donating effect of the methoxy (B1213986) group significantly influence the chemical shifts of the aromatic protons.

The aromatic region would feature two doublets, corresponding to H-5 and H-6, displaying ortho-coupling. The proton at the C-5 position, being adjacent to a chlorine atom, would likely appear at a different chemical shift than the H-6 proton, which is adjacent to the methoxy-substituted carbon. The ethylamine (B1201723) side chain would present a quartet for the methine proton (CH) due to coupling with the three methyl protons, and a doublet for the methyl (CH₃) protons. The methoxy group (OCH₃) would appear as a sharp singlet. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Aromatic) | 7.2 - 7.4 | Doublet (d) | ~8.5 - 9.0 |

| H-6 (Aromatic) | 6.9 - 7.1 | Doublet (d) | ~8.5 - 9.0 |

| CH (Methine) | 4.0 - 4.3 | Quartet (q) | ~6.5 - 7.0 |

| OCH₃ (Methoxy) | 3.8 - 4.0 | Singlet (s) | N/A |

| CH₃ (Methyl) | 1.4 - 1.6 | Doublet (d) | ~6.5 - 7.0 |

| NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

13C NMR and 2D NMR Techniques for Carbon Connectivity and Structural Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the substitution pattern, nine distinct carbon signals are expected for this compound. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbons bearing chlorine atoms (C-2, C-3) would be significantly shifted, as would the carbon attached to the methoxy group (C-4).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Aromatic, C-CH) | 135 - 140 |

| C-2 (Aromatic, C-Cl) | 125 - 130 |

| C-3 (Aromatic, C-Cl) | 120 - 125 |

| C-4 (Aromatic, C-O) | 150 - 155 |

| C-5 (Aromatic, CH) | 128 - 132 |

| C-6 (Aromatic, CH) | 112 - 116 |

| CH (Methine) | 50 - 55 |

| OCH₃ (Methoxy) | 55 - 60 |

| CH₃ (Methyl) | 20 - 25 |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

To confirm these assignments and establish the complete molecular structure, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the ortho-relationship between H-5 and H-6, and the coupling between the CH and CH₃ protons of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons (C-5, C-6, CH, OCH₃, and CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. Key correlations would include the methine proton (CH) to the aromatic C-1, C-2, and C-6, and the methoxy protons (OCH₃) to the aromatic C-4, confirming the connectivity of the side chain and methoxy group to the dichlorinated ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₁Cl₂NO) is 220 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) would result in a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.

The primary fragmentation pathway for phenylethylamines is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This would result in the formation of a stable iminium cation.

Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would lead to a prominent fragment ion at m/z 205 (and its corresponding M+2 and M+4 isotopic peaks). This benzylic iminium cation is resonance-stabilized and often represents the base peak in the spectrum.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethylamine side chain could lead to the formation of a dichloromethoxybenzyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₉H₁₁Cl₂NO, the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula with high confidence, distinguishing it from other potential isobaric compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

N-H Vibrations: The primary amine (NH₂) group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=C Aromatic Vibrations: Stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic C-O stretching band for the aryl-alkyl ether (methoxy group) would be prominent in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-Cl Vibrations: The carbon-chlorine stretching vibrations for the dichlorinated aromatic ring would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in the discrimination from other regioisomers. hmdb.carsc.org

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (NH₂) | Bending (Scissoring) | 1600 - 1650 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 |

| Aryl-Alkyl Ether (C-O) | Symmetric Stretch | 1020 - 1050 |

| Aryl Halide (C-Cl) | Stretch | 600 - 800 |

Note: Predicted values based on typical group frequencies.

Electronic and Vibrational Circular Dichroism (ECD/VCD) for Absolute Configuration Determination

This compound possesses a stereocenter at the carbon atom bearing the amino group, meaning it can exist as a pair of enantiomers ((R) and (S)). While NMR and MS can confirm the constitution of the molecule, they cannot distinguish between these enantiomers.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These techniques are powerful tools for determining the absolute configuration (AC) of chiral compounds.

The process involves:

Computational Modeling: The 3D structures of both the (R) and (S) enantiomers are modeled using quantum chemical calculations (e.g., Density Functional Theory, DFT). A conformational search is performed to identify all low-energy conformers.

Spectrum Prediction: The ECD and VCD spectra for each enantiomer are computationally predicted by averaging the calculated spectra of their respective Boltzmann-populated conformers.

Comparison: The experimentally measured ECD or VCD spectrum of a single enantiomer of the compound is compared with the predicted spectra for the (R) and (S) forms. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of that enantiomer.

This combined experimental and computational approach has become a reliable method for the non-empirical assignment of absolute configuration to chiral molecules, including complex natural products and synthetic compounds.

Computational Chemistry and Theoretical Studies of 1 2,3 Dichloro 4 Methoxyphenyl Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly well-suited for studying molecules of the size and complexity of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine.

Geometry Optimization and Conformational Analysis

A molecule's three-dimensional structure is fundamental to its properties and reactivity. For this compound, which possesses a flexible ethylamine (B1201723) side chain, multiple spatial arrangements, or conformations, are possible.

Geometry Optimization: The initial step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational Analysis: Due to the rotatable bonds in the ethylamine side chain, a conformational analysis would be performed. This involves systematically rotating these bonds to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature. This analysis is crucial as different conformers can exhibit distinct biological activities and spectroscopic signatures. The results would reveal the preferred spatial orientation of the amino group relative to the dichloromethoxyphenyl ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic properties with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound could be theoretically predicted. This involves calculating the vibrational frequencies corresponding to the stretching and bending of bonds. The resulting theoretical spectrum can be compared with an experimental spectrum to assign the observed peaks to specific molecular motions.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can also be calculated. This would predict the positions of the signals in the Nuclear Magnetic Resonance (NMR) spectrum, aiding in the structural elucidation of the molecule.

A comparison of the theoretically predicted spectroscopic data with experimental results would serve as a validation of the computational model.

Analysis of Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule governs its chemical reactivity. DFT provides a detailed picture of the electronic structure.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule. This map reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule would interact with other chemical species.

Reactivity Descriptors: Various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the electronic structure. These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Investigation of Intermolecular Interactions and Solvation Effects

MD simulations are particularly useful for understanding how this compound interacts with its environment, such as a solvent or a biological receptor.

Intermolecular Interactions: An MD simulation would model the interactions between the target molecule and surrounding molecules. This could reveal the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that are crucial in biological systems.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), the effect of the solvent on the molecule's conformation and dynamics can be studied. This provides a more realistic model of the molecule's behavior in solution.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods can be employed to study the mechanisms of chemical reactions involving this compound.

Reaction Pathways: For a given chemical transformation, the reaction pathway can be mapped out by identifying the transition state—the highest energy point along the reaction coordinate.

Transition State Analysis: The geometry and energy of the transition state can be calculated, providing the activation energy for the reaction. This information is critical for understanding the kinetics and feasibility of a chemical process. Such studies could, for example, elucidate the mechanisms of metabolic transformations of the compound.

Lack of Available Data for Computational Studies on this compound

A comprehensive search of available scientific literature and research databases has revealed no specific studies on the molecular docking and ligand-target interaction modeling of the chemical compound this compound. While computational chemistry and theoretical studies, including molecular docking, are crucial for understanding the potential interactions of a compound with biological targets, such research has not been published for this specific molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a drug candidate with its protein target. Ligand-target interaction modeling further elucidates the specific types of chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Without any published research in this area for this compound, it is not possible to provide details on its potential binding partners, interaction energies, or specific amino acid residues involved in its binding. Consequently, data tables illustrating these interactions cannot be generated.

Further research in the field of computational chemistry would be required to elucidate the molecular docking and ligand-target interaction profile of this compound.

Crystallographic Analysis of 1 2,3 Dichloro 4 Methoxyphenyl Ethanamine and Its Solid Forms

Reaction Kinetics and Mechanistic Investigations Involving 1 2,3 Dichloro 4 Methoxyphenyl Ethanamine

Kinetic Studies of Derivatization and Transformation Reactions

Currently, there are no published kinetic studies detailing the rates of derivatization or transformation reactions for 1-(2,3-dichloro-4-methoxyphenyl)ethanamine. However, it is possible to hypothesize the expected kinetic behavior based on its structural features. The primary amine group is a nucleophilic center and would be expected to participate in reactions such as acylation, alkylation, and Schiff base formation.

The rate of these reactions would be influenced by the electronic effects of the substituents on the phenyl ring. The two chlorine atoms are electron-withdrawing, which would decrease the electron density on the phenyl ring and, to a lesser extent, on the benzylic carbon. The methoxy (B1213986) group is electron-donating through resonance but can be slightly electron-withdrawing inductively. The net electronic effect on the amine's reactivity is complex and would require experimental determination.

A hypothetical kinetic study of the N-acylation of this compound with a standard acylating agent like acetic anhydride (B1165640) could be designed. The reaction would likely follow second-order kinetics, being first order in both the amine and the acylating agent. The rate constant (k) could be determined under various conditions of temperature and solvent polarity.

Table 1: Hypothetical Kinetic Data for the N-Acylation of this compound

| Experiment | [Amine] (mol/L) | [Acetic Anhydride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

Note: The data in this table is illustrative and not based on experimental results.

Elucidation of Catalytic Pathways in Synthesis

The synthesis of this compound would most likely proceed via the reductive amination of the corresponding ketone, 1-(2,3-dichloro-4-methoxyphenyl)ethanone. This is a common and versatile method for the preparation of primary amines. wikipedia.org

The catalytic pathway for this transformation typically involves two key steps:

Imine Formation: The ketone reacts with an ammonia (B1221849) source (e.g., ammonia or ammonium (B1175870) acetate) to form an imine intermediate. This step is often acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate. researchgate.net

Reduction: The imine is then reduced to the corresponding amine. This can be achieved through various catalytic hydrogenation methods (e.g., using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel) or by using hydride reducing agents (e.g., sodium borohydride (B1222165), sodium cyanoborohydride). wikipedia.orgkanto.co.jp

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the synthesis. For instance, iridium-based catalysts have been shown to be effective for the reductive amination of acetophenones. kanto.co.jp

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst System | Reducing Agent | Typical Conditions |

| Pd/C | H₂ | Methanol, room temperature, 1-5 atm |

| Raney Nickel | H₂ | Ethanol, elevated temperature and pressure |

| Ir-PA1 Catalyst | Ammonium formate | Reflux |

| Sodium Borohydride | - | Methanol, 0°C to room temperature |

Note: This table presents plausible catalytic systems based on general knowledge of reductive amination reactions.

Exploration of Radical and Ionic Reaction Mechanisms

While many reactions of amines involve ionic (polar) mechanisms, the potential for radical and radical ion reactions exists, particularly under specific conditions such as photolysis, radiolysis, or in the presence of radical initiators. oup.com For phenylethylamines, radical mechanisms can be involved in metabolic pathways and in certain synthetic transformations. wikipedia.org

An example of a potential radical reaction involving this compound could be a hydrogen atom transfer (HAT) from the benzylic C-H bond. The resulting benzylic radical would be stabilized by the adjacent phenyl ring.

Ionic mechanisms are far more common for the typical reactions of this compound. For instance, the nucleophilic attack of the amine on an electrophile proceeds through a standard polar mechanism. The stability of any carbocation intermediates that might form would be influenced by the electronic nature of the substituted phenyl ring.

Further research, including computational studies and experimental investigations using techniques like electron paramagnetic resonance (EPR) spectroscopy, would be necessary to explore the radical and ionic reaction mechanisms of this compound in detail.

Applications of 1 2,3 Dichloro 4 Methoxyphenyl Ethanamine As a Synthetic Intermediate

Anticipated Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines, such as the potential enantiomers of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine, are highly valued in the synthesis of complex, biologically active molecules. Enantiomerically pure phenylethylamines serve as crucial starting materials or key intermediates in the construction of pharmaceuticals and agrochemicals where specific stereochemistry is essential for efficacy and safety.

For instance, analogous compounds like (S)-(-)-1-(4-methoxyphenyl)ethylamine are utilized as chiral resolving agents and as foundational components in the asymmetric synthesis of various therapeutic agents. It is plausible that this compound, if synthesized in an enantiomerically pure form, could serve a similar purpose, introducing a specific stereocenter into a target molecule. The dichloro-substitution pattern on the aromatic ring would offer unique electronic and steric properties that could be exploited in the design of novel compounds.

Potential as a Precursor for the Development of Advanced Molecular Architectures

Substituted phenylethylamines are versatile precursors for a wide array of more complex molecular structures. The primary amine group of this compound would be expected to readily undergo a variety of chemical transformations, including:

Amide and Sulfonamide Formation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional groups are prevalent in many bioactive molecules.

Imine Formation and Reductive Amination: Condensation with aldehydes and ketones to form imines, which can then be reduced to secondary amines. This is a fundamental strategy for building molecular complexity.

N-Arylation and N-Alkylation: Participation in cross-coupling reactions or reactions with alkylating agents to introduce further substituents on the nitrogen atom.

The specific substitution pattern of the phenyl ring could also influence the reactivity and properties of the resulting molecules, potentially leading to the development of novel scaffolds for drug discovery or materials science.

Hypothetical Contributions to Asymmetric Synthesis Methodologies

Chiral amines and their derivatives can be employed as chiral auxiliaries or ligands in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.

Should enantiomerically pure this compound be prepared, it could potentially be used to:

Direct Stereoselective Reactions: By being attached to a substrate, the steric and electronic nature of the dichlorinated phenyl group could influence the approach of reagents, leading to the preferential formation of one enantiomer of the product.

Serve as a Chiral Ligand: The amine could be modified to coordinate with a metal center, creating a chiral catalyst for a variety of asymmetric transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

The development of new chiral ligands and auxiliaries is a continuous effort in the field of organic chemistry, and novel structures often lead to improved selectivities and reactivities in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing and handling 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine in laboratory settings?

- Methodological Answer :

- Use NIOSH/CEN-approved personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., P95 masks) is advised if ventilation is insufficient .

- Avoid skin contact due to potential acute toxicity; work in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

- Monitor stability under recommended storage conditions (dry, inert atmosphere, -20°C for long-term stability) to avoid decomposition .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer :

- Combine X-ray crystallography (using SHELXL for refinement ) with NMR spectroscopy (e.g., H/C NMR for aromatic proton and carbon environments) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) to resolve ambiguities in stereochemistry or substituent positioning .

Q. What experimental approaches are used to determine physicochemical properties like solubility and thermal stability?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in polar (water, methanol) and nonpolar solvents (hexane) under controlled pH and temperature.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Thermogravimetric analysis (TGA) quantifies weight loss under heating .

- Vapor Pressure : Employ static or dynamic methods (e.g., transpiration) for low-volatility compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP with exact exchange terms ) to model electron density and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) improve accuracy for chlorine and oxygen atoms.

- Compare calculated IR/Raman spectra with experimental data to validate vibrational modes. Address discrepancies by adjusting solvent effects (e.g., PCM model) or anharmonic corrections .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges : Poor crystal quality due to flexible ethanamine chain; twinning or disorder in aromatic/chlorine substituents.

- Solutions : Optimize crystallization using slow evaporation with mixed solvents (e.g., dichloromethane/hexane). Apply SHELXD for dual-space recycling in structure solution, and refine with SHELXL using restraints for disordered regions .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be systematically investigated?

- Methodological Answer :

- Step 1 : Verify experimental conditions (e.g., solvent, temperature, concentration). Deuterated solvents may induce isotopic shifts.

- Step 2 : Recalculate NMR shifts with solvent-polarizable continuum models (e.g., SMD in Gaussian) to align theory with experiment.

- Step 3 : Use 2D NMR (COSY, NOESY) to resolve spatial proximities and confirm substituent orientations .

Q. What strategies are employed to study the metabolic pathways or degradation products of this compound in biological systems?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-HRMS. Use isotopic labeling (C/H) to trace fragmentation pathways.

- Computational tools : Predict metabolic sites with software like MetaSite, prioritizing regions with high electron density (e.g., methoxy or chlorine groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.